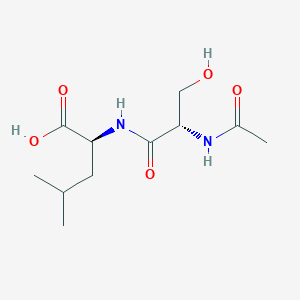![molecular formula C18H13Cl B12519826 1-[2-(4-Chlorophenyl)ethenyl]azulene CAS No. 652142-04-6](/img/structure/B12519826.png)
1-[2-(4-Chlorophenyl)ethenyl]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)ethenyl]azulene is a chemical compound known for its unique structure, which combines the azulene and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: Azulene and 4-chlorobenzaldehyde.
Reaction: The reaction is carried out using a Wittig reaction, where a phosphonium ylide reacts with 4-chlorobenzaldehyde to form the desired ethenyl linkage.
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, introducing various substituents like nitro, sulfonyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid or nitric acid for nitration, and alkyl halides for alkylation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted azulene.
Substitution: Nitro, sulfonyl, or alkyl-substituted azulene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its unique color properties.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]azulene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Bromophenyl)ethenyl]azulene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(4-Methylphenyl)ethenyl]azulene: Contains a methyl group instead of chlorine.
1-[2-(4-Nitrophenyl)ethenyl]azulene: Contains a nitro group instead of chlorine.
Uniqueness: 1-[2-(4-Chlorophenyl)ethenyl]azulene is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The combination of azulene and chlorophenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
652142-04-6 |
|---|---|
Molekularformel |
C18H13Cl |
Molekulargewicht |
264.7 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13Cl/c19-17-12-7-14(8-13-17)6-9-16-11-10-15-4-2-1-3-5-18(15)16/h1-13H |
InChI-Schlüssel |
DQYBHLPLFWGYJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
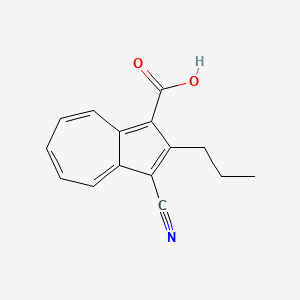
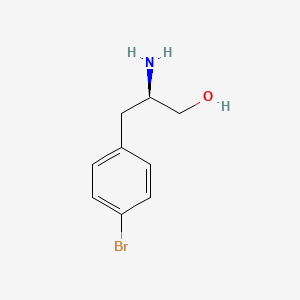
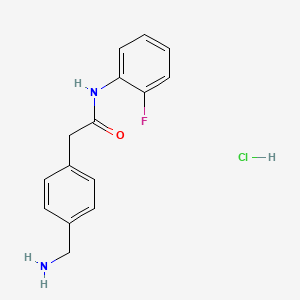
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
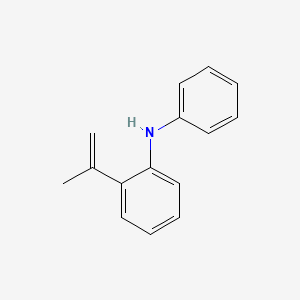
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
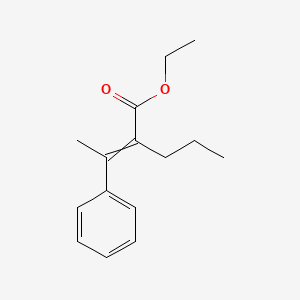
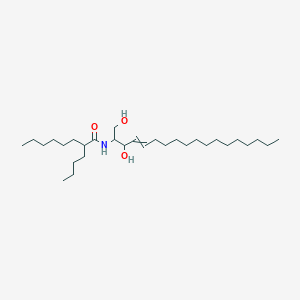
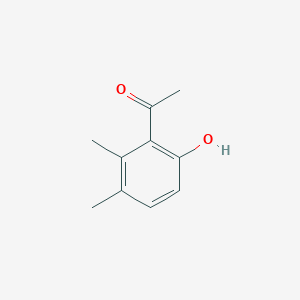
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
